1-(4-(Trifluoromethyl)phenyl)-6,7-dihydro-1H-indazol-4(5H)-one
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Overview
Description
1-(4-(Trifluoromethyl)phenyl)-6,7-dihydro-1H-indazol-4(5H)-one is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an indazole core. The trifluoromethyl group is known for its significant electronegativity and is often used in pharmaceuticals, agrochemicals, and materials due to its ability to enhance the chemical and metabolic stability of compounds .
Preparation Methods
This process can be achieved using various methods, including photoredox catalysis, which utilizes visible light to drive the reaction . Industrial production methods may involve the use of trifluoromethyl ketones as intermediates, which are valuable synthetic targets in the construction of fluorinated pharmacons .
Chemical Reactions Analysis
1-(4-(Trifluoromethyl)phenyl)-6,7-dihydro-1H-indazol-4(5H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by photoredox catalysis.
Common reagents and conditions used in these reactions include visible light irradiation, ruthenium or iridium-based photoredox catalysts, and various oxidizing or reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-(Trifluoromethyl)phenyl)-6,7-dihydro-1H-indazol-4(5H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of materials with enhanced chemical and thermal stability
Mechanism of Action
The mechanism of action of 1-(4-(Trifluoromethyl)phenyl)-6,7-dihydro-1H-indazol-4(5H)-one involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the binding affinity of the compound to its target, often through increased lipophilicity and electronic effects. This can lead to improved efficacy in biological systems .
Comparison with Similar Compounds
1-(4-(Trifluoromethyl)phenyl)-6,7-dihydro-1H-indazol-4(5H)-one can be compared with other similar compounds, such as:
5-(4-(Trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid: Another compound featuring a trifluoromethyl group attached to a phenyl ring, but with a pyrazole core.
4-(Trifluoromethyl)benzyl alcohol: A simpler compound with a trifluoromethyl group attached to a benzyl alcohol.
The uniqueness of this compound lies in its indazole core, which can confer distinct chemical and biological properties compared to other trifluoromethyl-substituted compounds.
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-indazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O/c15-14(16,17)9-4-6-10(7-5-9)19-12-2-1-3-13(20)11(12)8-18-19/h4-8H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRHIJJCDOENNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NN2C3=CC=C(C=C3)C(F)(F)F)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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